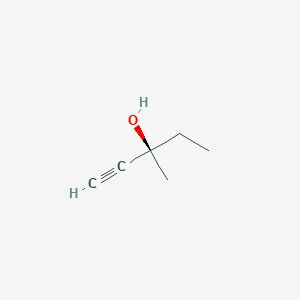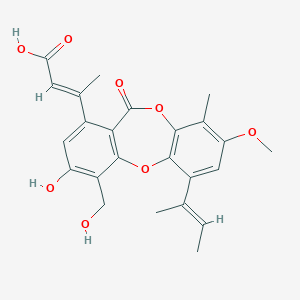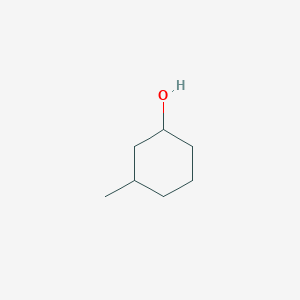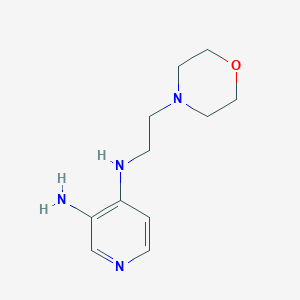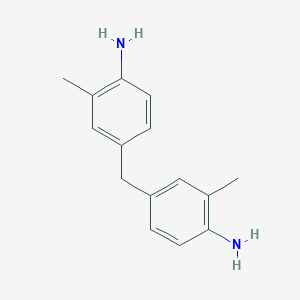
4-甲基联苯
概述
描述
4-甲基联苯,也称为4-苯基甲苯,是一种有机化合物,化学式为C13H12。它是联苯的衍生物,其中一个苯环的对位被甲基取代。该化合物以其在化学工业、制药和材料科学等各个领域的应用而闻名。
科学研究应用
4-甲基联苯在科学研究中具有广泛的应用:
化学: 它用作合成各种有机化合物(包括染料、香料和聚合物)的中间体.
生物学: 它作为芳香烃代谢研究的模型化合物。
生化分析
Biochemical Properties
4-Methylbiphenyl plays a significant role in biochemical reactions, particularly in the methylation process. It interacts with enzymes such as H-ZSM-5 zeolite, which facilitates the methylation of 4-Methylbiphenyl to produce 4,4’-dimethylbiphenyl . This reaction is crucial for the synthesis of advanced polymers. The interaction between 4-Methylbiphenyl and H-ZSM-5 zeolite involves a stepwise mechanism with lower activation energy, making it kinetically favorable .
Cellular Effects
4-Methylbiphenyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been detected in cocoa and cocoa products, indicating its role in metabolic processes . The compound’s presence in cells can affect the expression of specific genes and alter metabolic flux, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of 4-Methylbiphenyl involves its methylation to form 4,4’-dimethylbiphenyl. This process occurs within the pores of H-ZSM-5 zeolite, where the compound undergoes a shape-selective reaction . The methylation is facilitated by the interaction of 4-Methylbiphenyl with methanol, leading to the formation of 4,4’-dimethylbiphenyl, an important precursor for advanced polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbiphenyl can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pressure . Long-term studies have shown that 4-Methylbiphenyl can undergo phase transitions and changes in its thermodynamic properties, affecting its overall stability and function .
Dosage Effects in Animal Models
The effects of 4-Methylbiphenyl vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . For instance, in inflammation models, 4-Methylbiphenyl derivatives have been evaluated for their anti-inflammatory and analgesic activities, with dose-dependent effects observed in rat models .
Metabolic Pathways
4-Methylbiphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound’s presence in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Methylbiphenyl is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Methylbiphenyl is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function within the cell, affecting its role in various biochemical processes .
准备方法
合成路线和反应条件: 4-甲基联苯可以通过多种方法合成。 一种常见的方法包括在包含过渡金属和聚醚的催化剂存在下,卤代苯与对甲苯基镁卤化物反应 。 另一种方法包括在碱和催化剂存在下,氯苯腈与甲苯基硼酸反应 .
工业生产方法: 在工业环境中,4-甲基联苯通常使用格氏试剂生产。 例如,对甲苯基溴化镁可以在受控条件下与溴苯反应生成 4-甲基联苯 。反应通常需要四氢呋喃 (THF) 等溶剂,并在惰性气氛下进行,以防止不必要的副反应。
化学反应分析
反应类型: 4-甲基联苯会发生各种化学反应,包括:
氧化: 它可以被氧化生成相应的羧酸。
还原: 它可以被还原生成相应的烃类。
取代: 它可以进行亲电芳香取代反应,例如硝化、磺化和卤化。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用诸如氢化铝锂 (LiAlH4) 和氢气 (H2) 在催化剂存在下的还原剂。
取代: 硝化通常使用硝酸 (HNO3),磺化使用硫酸 (H2SO4),卤化通常使用卤素 (Cl2, Br2)。
主要产物:
氧化: 4-甲基苯甲酸。
还原: 甲苯和联苯。
取代: 4-硝基联苯、4-磺基联苯和4-卤代联苯。
作用机制
4-甲基联苯的作用机制主要涉及它通过亲电芳香取代反应与各种分子靶标相互作用。苯环上的甲基使芳香体系活化,使其更容易受到亲电攻击。 该特性在各种化学转化中得到利用,包括合成更复杂的芳香化合物 .
类似化合物:
联苯: 缺少甲基,使其在亲电芳香取代反应中反应性较低。
4,4'-二甲基联苯: 包含额外的甲基,这进一步提高了它的反应性和改变了它的物理性质.
4-氯联苯: 用氯原子取代,这改变了它的反应性和应用。
独特性: 4-甲基联苯因对位存在甲基而独一无二,这极大地影响了它的化学行为和反应性。这使其成为有机合成和各种工业应用中的宝贵中间体。
相似化合物的比较
Biphenyl: Lacks the methyl group, making it less reactive in electrophilic aromatic substitution reactions.
4,4’-Dimethylbiphenyl: Contains an additional methyl group, which further enhances its reactivity and alters its physical properties.
4-Chlorobiphenyl: Substituted with a chlorine atom, which changes its reactivity and applications.
Uniqueness: 4-Methylbiphenyl is unique due to the presence of the methyl group at the para position, which significantly influences its chemical behavior and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.
属性
IUPAC Name |
1-methyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLCFHIKESPLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047177 | |
| Record name | 4-Phenyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS], Solid, White solid | |
| Record name | 4-Methylbiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11180 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Methylbiphenyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methylbiphenyl | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1333/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
267.00 to 268.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methylbiphenyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00405 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol) | |
| Record name | 4-Methylbiphenyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methylbiphenyl | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1333/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00642 [mmHg] | |
| Record name | 4-Methylbiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11180 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
644-08-6 | |
| Record name | 4-Methylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13J700766D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylbiphenyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50 °C | |
| Record name | 4-Methylbiphenyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylbiphenyl?
A1: 4-Methylbiphenyl has the molecular formula C13H12 and a molecular weight of 168.23 g/mol.
Q2: What spectroscopic data is available for 4-Methylbiphenyl?
A2: Various spectroscopic techniques have been used to characterize 4-Methylbiphenyl. These include Nuclear Magnetic Resonance (NMR) [, ] for structural elucidation and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification [].
Q3: What is the significance of 4-Methylbiphenyl in catalytic reactions?
A3: 4-Methylbiphenyl is often used as a starting material or intermediate in various catalytic reactions, particularly in the synthesis of 4,4'-Dimethylbiphenyl [, , ]. This compound is highly valuable as a monomer in the production of thermotropic liquid crystals and engineering plastics.
Q4: What catalysts are commonly used for the methylation of 4-Methylbiphenyl?
A4: Zeolites, especially HZSM-5, are frequently employed as catalysts for the methylation of 4-Methylbiphenyl [, , ]. Modification of these zeolites with metal oxides like MgO has been shown to significantly enhance the selectivity towards 4,4'-Dimethylbiphenyl [, ].
Q5: What factors influence the selectivity of 4,4'-Dimethylbiphenyl production?
A5: Several factors can influence the selectivity of 4,4'-Dimethylbiphenyl production during the methylation of 4-Methylbiphenyl. These include the type of zeolite catalyst [], the SiO2/Al2O3 ratio in the zeolite framework [], and the modification of the catalyst with metal oxides like MgO [, ].
Q6: What is the role of supercritical methanol in the methylation reaction?
A6: Supercritical methanol has been investigated as a reaction medium for the methylation of 4-Methylbiphenyl [, , ]. It has been found to enhance the selectivity towards 4,4'-Dimethylbiphenyl compared to gaseous methanol, likely due to its unique solvation properties [, ].
Q7: What challenges are associated with the catalytic methylation of 4-Methylbiphenyl?
A7: One of the main challenges in this reaction is the deactivation of the catalyst due to coke deposition [, ]. This necessitates regeneration of the catalyst to maintain its activity. Researchers are exploring strategies to mitigate catalyst deactivation and improve its lifespan.
Q8: How is computational chemistry applied to the study of 4-Methylbiphenyl reactions?
A8: Computational methods, such as density functional theory (DFT) and ONIOM (our own N-layered integrated molecular orbital and molecular mechanics) methods, are used to elucidate the reaction mechanism of 4-Methylbiphenyl methylation []. These studies can provide insights into the transition states, intermediates, and energy barriers involved in the reaction pathway.
Q9: Have any quantitative structure-activity relationship (QSAR) models been developed for 4-Methylbiphenyl derivatives?
A9: Yes, 2D-QSAR models have been developed for 4'-Methylbiphenyl-2-oxadiazole derivatives, investigating their anti-inflammatory activity []. These models correlate the physicochemical properties and structural features of the molecules with their biological activity, aiding in the design of more potent derivatives.
Q10: Has the adsorption behavior of 4-Methylbiphenyl been investigated?
A10: Yes, the adsorption of 4-Methylbiphenyl on a β-cyclodextrin epichlorohydrin network polymer has been studied []. Understanding the adsorption characteristics of 4-Methylbiphenyl on different materials is relevant to its separation, purification, and potential applications in environmental remediation.
Q11: What is known about the stability of 4-Methylbiphenyl under different conditions?
A11: Studies have shown that 4-Methylbiphenyl does not undergo rearrangement even after prolonged exposure to trifluoroacetic acid at elevated temperatures []. This suggests a good degree of stability under these conditions.
Q12: Is 4-Methylbiphenyl considered a pollutant?
A12: 4-Methylbiphenyl and other alkylated biphenyls can be found as components of crude oil [, ]. Their presence in the environment, particularly in marine ecosystems, raises concerns due to their potential toxicity and persistence [].
Q13: Are there any known microorganisms capable of degrading 4-Methylbiphenyl?
A13: Yes, certain marine bacteria, including Alcaligenes sp. and Acinetobacter sp., have been identified as capable of degrading 4-Methylbiphenyl []. Understanding the biodegradation pathways of these microorganisms is crucial for developing bioremediation strategies for oil-contaminated environments.
Q14: Do volatile hydrocarbons influence the biodegradation of 4-Methylbiphenyl?
A14: Research has shown that the presence of volatile hydrocarbons can inhibit the methanogenic biodegradation of crude oil, which contains 4-Methylbiphenyl []. This highlights the complex interplay of different hydrocarbons during biodegradation and the potential challenges in remediating environments contaminated with complex mixtures.
Q15: Are there any applications of 4-Methylbiphenyl in organic synthesis?
A15: Yes, 4-Methylbiphenyl can be used as a building block for the synthesis of more complex molecules. One example is its conversion to dibenzothiophene via sulfur bridging reactions, which are important in the preparation of various heterocyclic compounds [].
Q16: Has 4-Methylbiphenyl been studied in the context of liquid crystals?
A16: Yes, 4-Methylbiphenyl is a structural component of some liquid crystalline materials. For instance, energy transfer and migration processes have been investigated in liquid crystalline systems containing 4-Pentyl-4'-Methylbiphenyl [].
Q17: What is the role of 4-Methylbiphenyl in the synthesis of pharmaceuticals?
A17: Derivatives of 4-Methylbiphenyl, specifically 2-cyano-4'-methylbiphenyl (sartanbiphenyl), serve as crucial intermediates in the production of angiotensin II receptor antagonists, a class of antihypertensive drugs [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

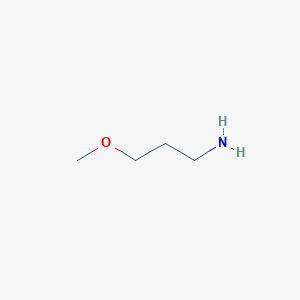

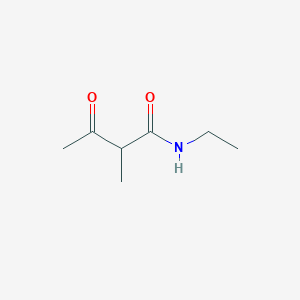
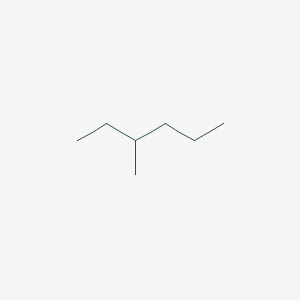
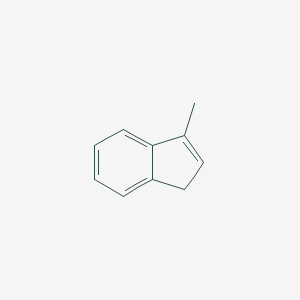

![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)
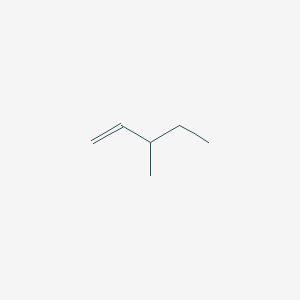
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)
